molecular formula C22H30N2O B075801 alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide CAS No. 1505-96-0

alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide

Cat. No. B075801
CAS RN: 1505-96-0
M. Wt: 338.5 g/mol
InChI Key: RTNXNRZZXYBWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide, also known as AIPN, is a synthetic compound that has gained attention in scientific research due to its unique properties. AIPN is a member of the naphthalene family, and its chemical structure consists of a naphthalene ring attached to an acetamide group with a piperidine and isopropyl group attached to it.

Mechanism Of Action

Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide acts as a competitive inhibitor of the uptake of norepinephrine and dopamine by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the postsynaptic receptors. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been shown to have a weak affinity for serotonin transporters, but its effects on serotonin uptake are much weaker than its effects on norepinephrine and dopamine uptake.

Biochemical And Physiological Effects

The biochemical and physiological effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide are primarily related to its effects on the uptake of norepinephrine and dopamine. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been shown to increase the concentration of these neurotransmitters in various regions of the brain, such as the prefrontal cortex, striatum, and hippocampus. This increase in neurotransmitter concentration has been linked to improvements in cognitive function, such as attention, working memory, and decision-making. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been shown to have antidepressant effects in animal models, which may be related to its effects on norepinephrine and dopamine uptake.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide in lab experiments is its potency and selectivity for norepinephrine and dopamine transporters. This allows researchers to study the effects of these neurotransmitters on behavior and cognitive function with a high degree of specificity. Another advantage of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is its stability, which allows for long-term storage and use in experiments. However, one limitation of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is its potential for toxicity at high doses. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been shown to cause neurotoxicity in animal models at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide. One direction is to study the effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide on other neurotransmitters, such as serotonin and glutamate. Another direction is to study the effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide on behavior and cognitive function in humans, as most of the research on alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been done in animal models. Additionally, further research is needed to determine the optimal dose and duration of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide treatment for various neurological disorders. Finally, the development of new synthetic methods for alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide may improve its availability and reduce its cost, making it more accessible for research purposes.

Synthesis Methods

The synthesis of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1-naphthylamine with isopropyl chloroformate to form N-isopropyl-1-naphthylamine. The second step involves the reaction of N-isopropyl-1-naphthylamine with piperidine to form alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine. The final step involves the reaction of alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine with acetyl chloride to form alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide. This synthesis method has been optimized to produce high yields of pure alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide.

Scientific Research Applications

Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been used in scientific research as a tool to study the function of the nervous system. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is a potent inhibitor of the uptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood, attention, and behavior. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been used to study the role of these neurotransmitters in various neurological disorders, such as depression, ADHD, and Parkinson's disease. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been used to study the effects of drugs that interact with these neurotransmitters, such as cocaine and amphetamines.

properties

CAS RN

1505-96-0

Product Name

alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

3-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)butanamide

InChI

InChI=1S/C22H30N2O/c1-17(2)22(21(23)25,13-16-24-14-6-3-7-15-24)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16H2,1-2H3,(H2,23,25)

InChI Key

RTNXNRZZXYBWJZ-UHFFFAOYSA-N

SMILES

CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-Isopropyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide

Origin of Product

United States

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